molecular formula C7H3ClINS B6158749 6-chloro-2-iodothieno[2,3-b]pyridine CAS No. 1431869-34-9

6-chloro-2-iodothieno[2,3-b]pyridine

Cat. No.: B6158749
CAS No.: 1431869-34-9
M. Wt: 295.5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-iodothieno[2,3-b]pyridine is a high-value fused heterocyclic compound designed for advanced research and development applications. Its structure incorporates a thieno[2,3-b]pyridine scaffold, a privileged structure in medicinal chemistry known for contributing to favorable physicochemical properties, including improved water solubility, and serving as a key pharmacophore in therapeutic agents . This particular scaffold is a recognized feature in several commercial drugs and bioactive molecules, especially in areas such as antiplatelet agents (e.g., clopidogrel, prasugrel) and kinase inhibitors . The presence of two distinct halogen substituents—chlorine and iodine—makes this compound an exceptionally versatile and reactive synthetic intermediate. The iodine atom is highly amenable to metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, enabling the facile introduction of diverse carbon-based frameworks at the 2-position. Simultaneously, the chlorine atom offers a secondary site for nucleophilic aromatic substitution or further functionalization, allowing for sequential and strategic derivatization to create complex molecular libraries. This di-halogenated pattern is ideal for constructing novel compounds for screening against biological targets. This chemical is intended for use as a key starting material in drug discovery programs, particularly in the synthesis of potential c-Src kinase inhibitors for cancer research and other biologically active heterocycles. It is also highly valuable for material science research and as a ligand precursor in organometallic chemistry. Please Note: This product is provided exclusively For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

1431869-34-9

Molecular Formula

C7H3ClINS

Molecular Weight

295.5

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-iodothieno[2,3-b]pyridine typically involves the iodination of 7-chlorothieno[3,2-b]pyridine. One common method includes the following steps :

    Starting Material: 7-chlorothieno[3,2-b]pyridine.

    Reagent: n-butyllithium in tetrahydrofuran (THF) and hexane.

    Reaction Conditions: The reaction is carried out at -70°C under an inert atmosphere.

    Iodination: Iodine is added to the reaction mixture, and the temperature is gradually increased to room temperature.

    Purification: The product is purified using silica gel column chromatography, yielding this compound as a yellow solid.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-iodothieno[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted thieno[2,3-b]pyridines depending on the nucleophile used.

    Coupling Reactions: Products include biaryl compounds formed through the coupling of the thieno[2,3-b]pyridine core with aryl boronic acids.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-chloro-2-iodothieno[2,3-b]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific derivative or application .

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects: The iodo group in 6-chloro-2-iodothieno[2,3-b]pyridine offers greater polarizability and steric bulk compared to chloro or bromo substituents in analogs like Compound 1 (Cl) and Compound 19 (Br). This may enhance interactions with hydrophobic enzyme pockets (e.g., pi-PLC) .
  • Synthetic Routes: While this compound likely follows α-halo carbonyl alkylation pathways , Compound 19 employs propyl-aryl tethers to improve lipophilicity and activity . Furo[2,3-b]pyridines require distinct cyclization methods involving benzofuran precursors .

Key Observations :

  • Anticancer Activity: Compound 19’s nanomolar potency against breast cancer correlates with its bromophenyl acryloyl group, which enhances pi-PLC binding . The iodo substituent in this compound may similarly target lipid-rich enzyme pockets but requires empirical validation.
  • Antimicrobial Activity: Pyridothienopyrimidines (e.g., DNA gyrase inhibitors) highlight the role of fused heterocycles in broad-spectrum activity . The chloro and iodo groups in this compound could confer analogous effects via halogen bonding with bacterial enzymes.

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity: Compound 19’s propyl-aryl tether increases logP, improving membrane permeability . In contrast, this compound’s halogen substituents may balance hydrophobicity and solubility.
  • Metabolic Stability : Halogenated compounds often exhibit slower hepatic metabolism. The iodo group’s size may reduce oxidative degradation compared to smaller halogens like chlorine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.